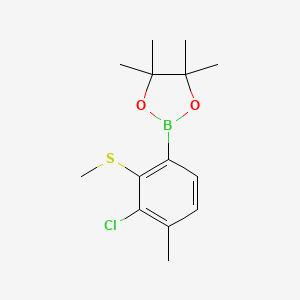

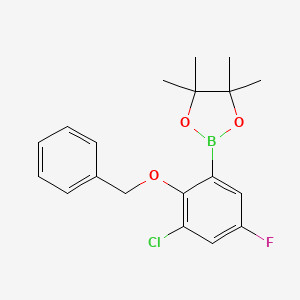

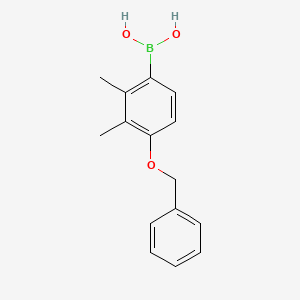

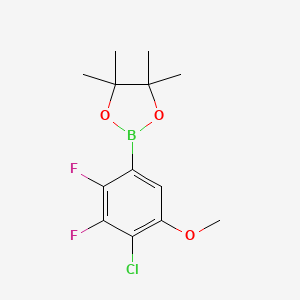

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is a type of organoboron compound. These compounds are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the substituents in the aromatic ring. The kinetics of its reactions are dependent on these substituents .Chemical Reactions Analysis

The compound is involved in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

Boronic acids and their esters, including this compound, are only marginally stable in water . The rate of their reaction, such as hydrolysis, is considerably accelerated at physiological pH . Therefore, these compounds are often used in anhydrous media .Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis . It is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-CF-5-MeO-PBPE in lab experiments include its high reactivity and versatility. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of using 4-CF-5-MeO-PBPE is that it is not very soluble in water, which can make it difficult to use in certain reactions.

Orientations Futures

The potential future applications of 4-CF-5-MeO-PBPE are vast. It could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts and reagents. Additionally, it could be used in the development of new materials, such as polymers, for use in a variety of applications. Furthermore, it could be used in the development of new analytical techniques, such as NMR and mass spectrometry. Finally, it could be used in the development of new sensors and biosensors for use in medical and environmental applications.

Méthodes De Synthèse

The synthesis of 4-CF-5-MeO-PBPE is a multi-step process involving the reaction of 4-chloro-2,3-difluoro-5-methoxyphenol with boronic acid, followed by the pinacol esterification of the resulting product. The reaction of 4-chloro-2,3-difluoro-5-methoxyphenol with boronic acid is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The resulting product is then reacted with pinacol in the presence of a base, such as sodium hydroxide, to form 4-CF-5-MeO-PBPE.

Applications De Recherche Scientifique

4-CF-5-MeO-PBPE has been widely used in scientific research due to its unique properties. It is an effective synthetic reagent and can be used in a variety of reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of the boronic ester with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are crucial for the catalytic cycle, where the boronic ester undergoes transmetalation, oxidative addition, and reductive elimination steps to form the desired product .

Cellular Effects

The effects of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester on various cell types and cellular processes are not extensively documented. Boronic esters, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins, which can impact cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium center, facilitating the transmetalation step where the boronic ester transfers its organic group to the palladium complex. This is followed by oxidative addition and reductive elimination steps, resulting in the formation of the biaryl product. The boronic ester moiety is crucial for these binding interactions and catalytic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are important considerations. The compound is generally stable under standard storage conditions but can undergo hydrolysis in aqueous environments, particularly at physiological pH. Over time, this hydrolysis can lead to the degradation of the boronic ester, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound’s stability is influenced by factors such as pH, temperature, and the presence of catalytic agents .

Dosage Effects in Animal Models

The effects of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester at different dosages in animal models have not been extensively studied. Boronic esters, in general, can exhibit dose-dependent effects, with higher doses potentially leading to toxicity. In animal models, it is crucial to determine the threshold dose that elicits the desired biochemical effects without causing adverse reactions. Toxicity studies are essential to establish safe dosage ranges and identify any potential toxic or adverse effects at high doses .

Metabolic Pathways

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is involved in metabolic pathways that include its hydrolysis and interaction with enzymes. The compound can be metabolized by esterases, leading to the release of the boronic acid and pinacol components. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical reactions. The interaction with enzymes such as esterases and hydrolases is crucial for the compound’s metabolism and subsequent biochemical activity .

Transport and Distribution

The transport and distribution of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by transport proteins. Once inside the cell, the boronic ester can localize to specific cellular compartments, depending on its interactions with binding proteins and other biomolecules. These interactions can affect the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, the boronic ester moiety can interact with proteins involved in cellular trafficking, influencing its localization to the cytoplasm, nucleus, or other organelles. These localization patterns can impact the compound’s activity and function within the cell .

Propriétés

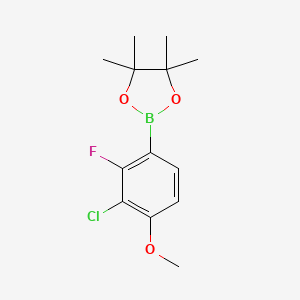

IUPAC Name |

2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSLZNVTHCWFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.